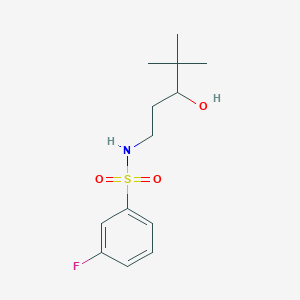![molecular formula C19H12FN5O5S B2551035 1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941969-64-8](/img/structure/B2551035.png)
1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H12FN5O5S and its molecular weight is 441.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds related to the mentioned chemical structure have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis of fluoroquinolone-based 4-thiazolidinones, which are structurally similar, has shown significant antibacterial and antifungal properties. This research indicates the potential use of such compounds in combating microbial infections (N. Patel & S. D. Patel, 2010).
Cytotoxicity for Cancer Research
Research on derivatives structurally similar to the given compound has demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer treatment. This area of study focuses on the synthesis and characterization of compounds that could lead to new therapies for cancer (Ashraf S. Hassan et al., 2014).
Inhibition of c-Met Kinase for Cancer Therapy
Compounds bearing resemblance to the discussed chemical have been designed, synthesized, and evaluated for their efficacy as c-Met kinase inhibitors. Their cytotoxicity against various cancer cell lines has been measured, showing promise in targeted cancer therapy. The structure-activity relationship (SAR) analyses of these compounds provide insights into the development of effective anti-cancer drugs (Zijian Liu et al., 2014).
Synthesis and Evaluation of Antidiabetic Compounds
Research has also explored the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives. This work involves assessing compounds for their α-amylase inhibition capability, offering a pathway to develop new antidiabetic medications. Such research underscores the versatility of similar compounds in treating a range of diseases, including diabetes (J. Lalpara et al., 2021).
Anti-Lung Cancer Activity
Further, novel fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested for anti-lung cancer activity. These studies demonstrate the potential of fluorine-containing compounds in developing treatments for lung cancer, showcasing the importance of such chemicals in medicinal chemistry and drug development (A. G. Hammam et al., 2005).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN5O5S/c1-30-14-9-16(26)24(11-4-2-10(20)3-5-11)23-17(14)18(27)22-19-21-13-7-6-12(25(28)29)8-15(13)31-19/h2-9H,1H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMWUKYXPHMTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

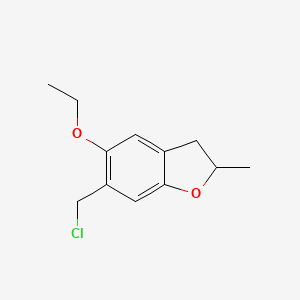
![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)
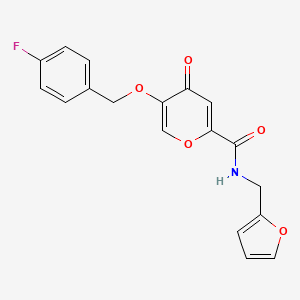
![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)
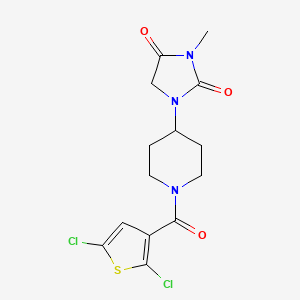
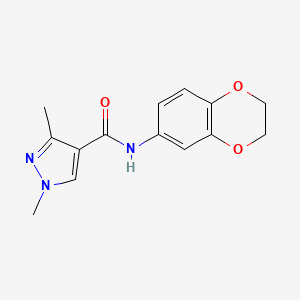

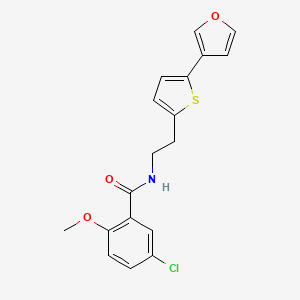
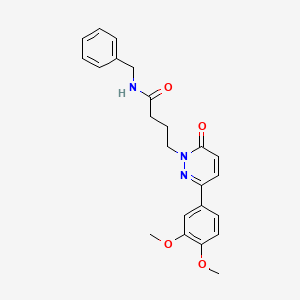
![(1R,5S)-N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550965.png)
![2-(2-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2550966.png)

![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)
